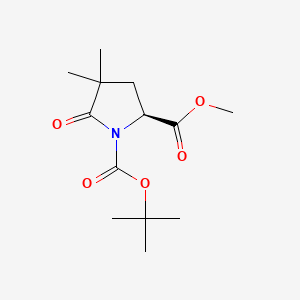
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a compound that has been extensively studied due to its potential therapeutic applications. AHPP is a piperazine derivative that exhibits a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. The deuterated derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8, has been synthesized to facilitate the investigation of the compound's mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters, such as dopamine and serotonin, in the central nervous system. 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. The deuterated derivative can be used to study the specific interactions between 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and these receptors.
Biochemical and Physiological Effects:
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative have been shown to exhibit a wide range of biochemical and physiological effects. The compounds have been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. The deuterated derivative can be used to study the specific biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in scientific research has several advantages and limitations. The main advantage of using the deuterated derivative is that it allows for the selective labeling of specific functional groups, which can be used to elucidate the compound's mechanism of action. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.
Orientations Futures
There are several future directions for research on 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its parent compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8. One area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of research is the development of new derivatives of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 with improved pharmacological properties. Finally, the use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative in combination with other drugs may lead to the development of new treatment strategies for various diseases.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves the deuteration of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under basic conditions, and the resulting product is purified using column chromatography. The deuteration of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 allows for the selective labeling of specific functional groups, which can be used to elucidate the compound's mechanism of action.
Applications De Recherche Scientifique
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been used extensively in scientific research to investigate the mechanism of action and potential therapeutic applications of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8. The compound has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory effects in various animal models. In addition, the deuterated derivative has been used to study the pharmacokinetics and metabolism of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in vivo.
Propriétés
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-COMRDEPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)O)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)


![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
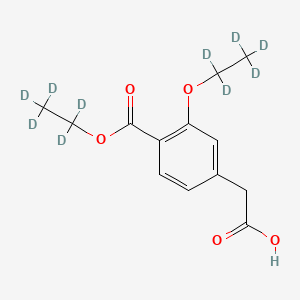
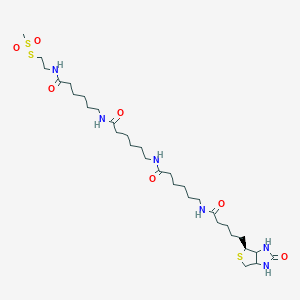

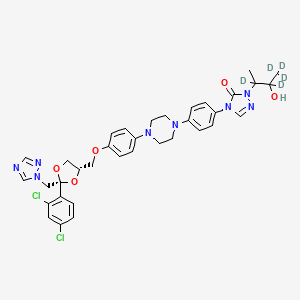
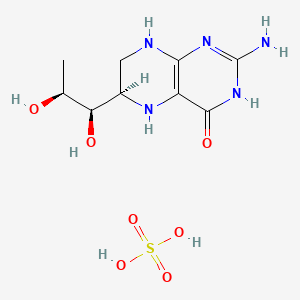

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
